molecular formula C10H10N2O B1497093 2-(1-Methyl-1H-pyrazol-3-YL)phenol CAS No. 123532-18-3

2-(1-Methyl-1H-pyrazol-3-YL)phenol

Cat. No.: B1497093
CAS No.: 123532-18-3
M. Wt: 174.2 g/mol
InChI Key: NYHQEXCUPFTZHJ-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-3-yl)phenol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-(1-Methyl-1H-pyrazol-3-YL)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which play a pivotal role in cell signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions often involve the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, this compound can affect metabolic flux and metabolite levels, thereby impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)phenol typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with phenol derivatives under specific conditions. One common method is the condensation reaction, where the aldehyde group of 1-methyl-1H-pyrazole-3-carbaldehyde reacts with phenol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in an acidic medium.

  • Reduction: Reduction reactions can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkylating agents in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield quinones or hydroquinones, depending on the reaction conditions.

  • Reduction: Reduction reactions can produce reduced phenol derivatives or pyrazole derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrazoles or phenols.

Scientific Research Applications

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has shown potential as an antileishmanial and antimalarial agent.

  • Medicine: It has been investigated for its pharmacological properties, including anti-inflammatory and antioxidant activities.

  • Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-(1-Methyl-1H-pyrazol-3-yl)phenol is structurally similar to other pyrazole derivatives, such as 3-(1-Methyl-1H-pyrazol-4-yl)phenol and 2-(1-Methyl-1H-pyrazol-5-yl)phenol. its unique substitution pattern on the pyrazole ring and phenol group gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.

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Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-7-6-9(11-12)8-4-2-3-5-10(8)13/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHQEXCUPFTZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736007
Record name 6-(1-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123532-18-3
Record name 6-(1-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl hydrazine (23.2 mmol, 1.23 ml) is added to a solution of 2-(3-hydroxy-2-propen-1-on-1yl)phenol (J. Am. Chem. Soc., 72:3396, 1950), 15.4 mmol, 2.54 g) in methanol (7 ml) and the mixture is heated at 100° C. for one hour. After cooling, the reaction mixture is diluted with water (100 ml) and stirred for one hour. The precipitate is collected via filtration and purified on silica gel (30% ethyl acetate/hexane) to give 811 mg of 2-(1-methylpyrazol-3-yl)phenol.
Name
Methyl hydrazine
Quantity
1.23 mL
Type
reactant
Reaction Step One
Name
2-(3-hydroxy-2-propen-1-on-1yl)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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